1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole
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Overview
Description
1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole is a heterocyclic compound that features two imidazole rings connected by a sulfanylbutenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole typically involves the following steps:
Formation of the Imidazole Rings: The imidazole rings can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole rings with thiols under basic conditions.
Formation of the Butenyl Chain: The butenyl chain can be formed through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Radziszewski reaction and the Wittig reaction, as well as the use of high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole can undergo various types of chemical reactions, including:
Reduction: The imidazole rings can be reduced to imidazolines using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry and as a probe for studying biological systems.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar basicity and reactivity.
2-methylimidazole: Another imidazole derivative with different substitution patterns.
4-methylimidazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole is unique due to its dual imidazole rings connected by a sulfanylbutenyl chain, which imparts distinct electronic and steric properties .
Properties
IUPAC Name |
1-methyl-2-[(E)-4-(1-methylimidazol-2-yl)sulfanylbut-2-enyl]sulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S2/c1-15-7-5-13-11(15)17-9-3-4-10-18-12-14-6-8-16(12)2/h3-8H,9-10H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTHFUJYJXAAEL-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC=CCSC2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SC/C=C/CSC2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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